molecular formula C20H14Cl3N3S2 B2978586 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole CAS No. 956394-94-8

5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole

Cat. No.: B2978586
CAS No.: 956394-94-8
M. Wt: 466.82
InChI Key: BBPAALUATUIGSH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is a heterocyclic thiazole derivative characterized by a sulfur-containing thiazole core substituted with three distinct aryl groups:

  • A 4-chlorophenylsulfanyl group at position 3.
  • A 2,4-dichlorophenyl group at position 2.
  • A 3,5-dimethylpyrazol-1-yl group at position 2.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3S2/c1-11-9-12(2)26(25-11)20-24-18(16-8-5-14(22)10-17(16)23)19(28-20)27-15-6-3-13(21)4-7-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPAALUATUIGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where chlorinated aromatic compounds react with nucleophiles.

    Attachment of the Pyrazolyl Moiety: The pyrazolyl group can be attached through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyrazole derivatives and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dechlorinated Derivatives: From reduction reactions.

    Substituted Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple aromatic rings and heteroatoms allows it to form strong interactions with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several isostructural thiazole derivatives with halogen variations have been studied:

Compound Name Substituents (Position) Crystal System Key Structural Features Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Cl (4-aryl), F (triazolyl, pyrazolyl) Triclinic, P 1̄ Two independent molecules in asymmetric unit; planar conformation except for one fluorophenyl group
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... F (4-aryl, triazolyl, pyrazolyl) Triclinic, P 1̄ Isostructural with Cl analogue; slight packing adjustments due to halogen size
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Cl (pyrazolyl), F (aryl), phenyl (thiazole) Monoclinic Dihedral angles between thiazole and aryl groups: 7.5° (Cl-phenyl) vs. 15.2° (F-phenyl)

Key Observations :

  • Halogen Effects : Replacement of Cl with F in aryl groups preserves isostructurality but alters crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å). This affects intermolecular interactions such as halogen bonding and π-stacking .
Functional Group Comparisons
  • Sulfanyl vs. Thiadiazole Derivatives : The sulfanyl group in the target compound differs from 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5), which features a thiadiazole core. The thiazole-based sulfanyl group likely exhibits stronger π-π interactions due to extended conjugation .
  • Pyrazole vs. Triazole Substituents : The 3,5-dimethylpyrazol-1-yl group in the target compound contrasts with triazolyl groups in analogues (e.g., ). Pyrazole’s reduced nitrogen count may lower polarity compared to triazole, affecting solubility and binding affinity.

Biological Activity

5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazole derivatives that have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H17Cl3N3SC_{22}H_{17}Cl_3N_3S with a CAS number of 956182-65-3. The structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a derivative similar to the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Bactericidal Activity
5a0.22Yes
7b0.25Yes
Control0.50No

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. For example, a related pyrazole derivative was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a protective mechanism against neuroinflammation .

Case Study: Neuroinflammation
In vitro studies demonstrated that the compound significantly reduced inflammatory markers in microglial cells exposed to LPS. In vivo tests further confirmed its efficacy in models of Parkinson's disease, where it mitigated neurotoxicity induced by MPTP.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the pyrazole ring and substitutions on the thiazole core can enhance potency and selectivity against target enzymes or receptors.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of chlorophenyl groupIncreased potency
Substitution at position 2 on pyrazoleEnhanced selectivity
Variation in sulfur positioningAltered solubility

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with cyclocondensation of substituted phenylhydrazines with thiourea derivatives to form the thiazole core (modified from protocols in and ).
  • Step 2 : Introduce sulfanyl and dichlorophenyl groups via nucleophilic substitution under inert atmosphere (N₂ or Ar), using K₂CO₃ as a base in dry DMF at 80–90°C (see for analogous sulfanyl addition).
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for core:substituent) and monitor via TLC. For improved yields (>70%), use microwave-assisted synthesis (30 min, 100°C) as demonstrated in for pyrazole-thiadiazole systems.
  • Key Parameters :
ParameterOptimal Range
Temperature80–100°C
Reaction Time4–6 h (conventional)
SolventDry DMF or DMSO
  • Validation : Confirm purity via HPLC (C18 column, MeOH:H₂O 70:30) and elemental analysis (deviation <0.4%) .

Q. How should researchers characterize the compound’s structural integrity?

  • Analytical Workflow :

¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC for heterocyclic protons (e.g., thiazole C-2 at δ ~160 ppm in ¹³C-NMR) and sulfanyl groups (δ 3.8–4.2 ppm in ¹H-NMR) .

LC-MS : Use ESI+ mode to detect [M+H]⁺ ions; fragmentation patterns should align with the thiazole-pyrazole scaffold (e.g., m/z 450–460) .

Elemental Analysis : Compare C, H, N percentages with theoretical values (e.g., C: 48.5%, H: 2.8%, N: 11.2%) .

  • Common Pitfalls : Overlapping NMR signals (e.g., dichlorophenyl protons) can be resolved via COSY or NOESY experiments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic interpretations?

  • Strategy :

  • Grow single crystals via slow evaporation in EtOH/CHCl₃ (3:1) at 4°C.
  • Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths/angles (e.g., S–C bond ~1.76 Å; thiazole ring planarity <0.02 Å deviation) .
    • Case Study : resolved conflicting NMR assignments in a pyrazolyl-thiazole derivative by confirming dihedral angles between aryl groups (85–90°) .
    • Data Table :
ParameterObserved Value
Space GroupMonoclinic, P2₁/c
R Factor<0.06
C–S Bond Length1.76 Å

Q. What strategies address low yields in multi-step syntheses?

  • Root Cause Analysis :

  • Intermediate Instability : Protect reactive sites (e.g., sulfanyl groups) with Boc or Fmoc during earlier steps ( ).
  • Byproduct Formation : Use scavenger resins (e.g., polymer-bound thiourea) to trap excess reagents .
    • Optimization Table :
StepModificationYield Increase
1Microwave-assisted heating+25%
2Dropwise addition of reagents+15%

Q. How can molecular docking predict biological activity, and what are its limitations?

  • Protocol :

Target Selection : Prioritize enzymes with known thiazole/pyrazole interactions (e.g., carbonic anhydrase IX in ).

Docking Software : Use AutoDock Vina with Lamarckian GA; set grid dimensions to 25 ų around the active site.

Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

  • Limitations : False positives may arise due to rigid backbone assumptions. Mitigate via MD simulations (20 ns, CHARMM36) to assess binding stability .

Q. How should researchers analyze conflicting ADME data from in silico models?

  • Methodology :

  • Cross-validate predictions using SwissADME, pkCSM, and ProTox-II.
  • Key Metrics :
ParameterSwissADMEpkCSMConsensus
LogP3.84.13.9 ± 0.2
BBB PermeabilityYesNoAmbiguous
  • Resolution : Conduct parallel artificial membrane permeability assays (PAMPA) to confirm BBB penetration .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across assay platforms?

  • Case Example : If cytotoxicity varies between MTT and resazurin assays:

Experimental Design : Include cell-line controls (e.g., HEK293 vs. HeLa) to rule out assay-specific artifacts.

Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p < 0.05) to confirm significance .

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